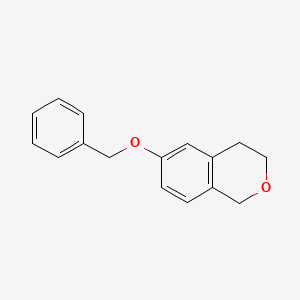

6-(Benzyloxy)isochroman

Description

Significance of the Isochroman (B46142) Heterocycle in Organic and Medicinal Chemistry

The isochroman ring system, an oxygen-containing heterocycle, is a "privileged structure" in medicinal chemistry, frequently found in biologically active natural products and synthetic pharmaceutical agents. researchgate.netnih.govrsc.org This structural motif is a critical component of drug candidates designed for a variety of biological targets. vanderbilt.edu The versatility of the isochroman scaffold has led to the synthesis of derivatives with a wide array of therapeutic properties. vanderbilt.edunih.gov

Extensive research has demonstrated that isochroman derivatives exhibit a broad spectrum of biological activities, including:

Central Nervous System (CNS) activity vanderbilt.edunih.gov

Antioxidant properties researchgate.netnih.gov

Antimicrobial and Antifungal effects researchgate.netnih.govontosight.ai

Antihypertensive capabilities vanderbilt.edunih.gov

Antitumor and Cytotoxic activity researchgate.netnih.govontosight.ai

Anti-inflammatory actions researchgate.netnih.govontosight.ai

The isochroman framework is present in natural products isolated from sources as diverse as fungi and olive oil. researchgate.netacs.org Its widespread occurrence in nature and the potent biological activities of its derivatives continue to drive research into its synthesis and functionalization. researchgate.net

The Role of the Benzyloxy Moiety in Structural Design and Reactivity

The benzyloxy group, a benzyl (B1604629) group linked to a molecule via an oxygen atom, is a crucial functional group in organic synthesis and medicinal chemistry. wikipedia.org Its primary role is often as a protecting group for alcohols and carboxylic acids. wikipedia.org This is due to its general stability under a variety of reaction conditions and the availability of reliable methods for its removal, such as catalytic hydrogenation. bachem.comorgsyn.orgorganic-chemistry.org

Key features of the benzyloxy moiety include:

Protection of Alcohols: It is widely used to mask the reactivity of hydroxyl groups during multi-step syntheses. wikipedia.org The formation of a benzyl ether is a common strategy, achievable under both basic (Williamson ether synthesis) and acidic conditions. orgsyn.orgorganic-chemistry.org Newer methods even allow for benzylation under neutral conditions. organic-chemistry.orgbeilstein-journals.org

Influence on Electronic Properties: The benzyloxy group can impact the electronic nature of the molecule to which it is attached, although it is noted for having a minimal electronic effect on the oxygen atom it protects. orgsyn.org

Intermediate for Further Synthesis: Benzyloxy-substituted aromatic compounds, such as benzyloxy-benzaldehydes, serve as valuable intermediates for constructing more complex molecules, particularly in the realm of drug design through reactions like the Suzuki-Miyaura coupling. eurekaselect.com

Historical Context of Isochroman Synthesis and Derivatization

The synthesis of the isochroman ring system has been a subject of chemical investigation for many decades, with foundational work published as early as 1951. acs.org Over the years, numerous methods have been developed to construct this important heterocyclic motif.

Two of the most prominent and historically significant methods for synthesizing isochromans are:

Oxa-Pictet-Spengler Reaction: This is arguably the most direct and modular approach to the isochroman skeleton, involving the cyclization of a β-phenylethanol with an aldehyde or its equivalent. rsc.orgsemanticscholar.org

Cyclodehydration of Homophthalyl Alcohols: This method provides another route to the isochroman core through an intramolecular dehydration reaction. semanticscholar.org

Early synthetic routes often required harsh conditions. However, contemporary research has focused on developing milder, more efficient, and environmentally benign catalytic systems. This includes the use of transition-metal catalysts, such as palladium, and the development of green chemistry protocols using recyclable catalysts like heteropolyacid ionic liquids. semanticscholar.orgacs.orgorganic-chemistry.org These advancements have greatly expanded the scope and accessibility of isochroman derivatives for further study. rsc.org

Overview of Current Research Trajectories for 6-(Benzyloxy)isochroman Derivatives

While research focusing specifically on the parent compound this compound is limited, the investigation of its derivatives is an active area. Current research trajectories leverage the established importance of both the isochroman scaffold and the benzyloxy group.

| Research Area | Focus | Example Compound(s) | Key Findings |

| Complex Natural Product Synthesis | Use of benzyloxy-isochroman structures as building blocks for complex, biologically active molecules. | Sugar-fused pyrano[3,4-c]isochromene derivatives with bis[(benzyloxy)methyl] groups. thieme-connect.com | Development of sequential Prins and Friedel–Crafts cyclizations to create complex, polycyclic systems containing the isochroman core. thieme-connect.com |

| Medicinal Chemistry | Synthesis and biological evaluation of benzyloxy-containing isochroman derivatives for therapeutic applications. | (2R,3S,4S,4aR,10bS)-3-(Benzyloxy)-8,10-bis(heptyloxy)-4-hydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydropyrano[3,2-c]isochromen-6(2H)-one. nih.gov | A new class of bergenin (B1666849) derivatives, some incorporating a benzyloxy group, show promise as immunosuppressants. nih.gov |

| Synthetic Methodology | Development of new methods to synthesize functionalized isochromans, including those with benzyloxy substituents. | 7-(Benzyloxy)-6-methoxyisochroman-3-one. | Synthesis via benzylation of the corresponding phenol (B47542) highlights the use of protecting group strategies in assembling complex isochromanones. |

| Internal C-Glycosylation | Intramolecular reactions of carbohydrate derivatives bearing benzyl groups to form isochroman-like structures. nih.gov | (3S)-3,4-dihydro-3-[(1R,2R)-2-hydroxy-1,3-dimethoxypropyl]-5-methoxy-1H-2-benzopyran. nih.gov | Hydrogenolysis of certain benzyl ethers on carbohydrates can lead to the formation of isochroman derivatives instead of simple deprotection. nih.gov |

These research avenues demonstrate that derivatives of this compound are being explored for their potential in creating novel therapeutic agents and as key components in the synthesis of complex molecular architectures. The interplay between the biologically active isochroman core and the synthetically versatile benzyloxy group ensures that this class of compounds will remain a subject of interest in chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

6-phenylmethoxy-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C16H16O2/c1-2-4-13(5-3-1)11-18-16-7-6-15-12-17-9-8-14(15)10-16/h1-7,10H,8-9,11-12H2 |

InChI Key |

HDFZTZUZRXWHFF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the 6 Benzyloxy Isochroman Core

Retrosynthetic Strategies for 6-(Benzyloxy)isochroman Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. rsc.orgpleiades.online For this compound, the key disconnection lies in the formation of the dihydropyran ring.

A primary retrosynthetic disconnection of the isochroman (B46142) core involves cleaving the C1-O bond and the C4a-C8a bond, which simplifies the target to a substituted 2-phenylethanol derivative. Specifically, for this compound, this approach leads to the key precursor, 2-(3-(benzyloxy)phenyl)ethan-1-ol. achemblock.comchemicalbook.comguidechem.com This precursor contains the necessary carbon framework and the correctly positioned benzyloxy group. The subsequent forward synthesis would then involve a cyclization reaction to form the heterocyclic ring, typically by introducing a one-carbon unit at the C1 position.

Another strategic disconnection can be envisioned at the C1-C8a bond, which would suggest a strategy involving the intramolecular cyclization of a suitably functionalized precursor, such as an ortho-alkenylaryl ether. These fundamental disconnections pave the way for the various synthetic methodologies discussed in the following sections.

Cyclization Reactions in the Formation of this compound

The construction of the isochroman ring system is predominantly achieved through intramolecular cyclization reactions. Several powerful methods have been developed, each with its own advantages and substrate scope.

Oxa-Pictet-Spengler Cyclizations and Analogues

The Oxa-Pictet-Spengler reaction is a cornerstone in the synthesis of isochromans. nih.govnsf.govrsc.orgsioc-journal.cnresearchgate.net This acid-catalyzed reaction involves the condensation of a β-arylethanol with an aldehyde or ketone to form the isochroman ring. For the synthesis of this compound, the key starting material is 2-(3-(benzyloxy)phenyl)ethan-1-ol. achemblock.comchemicalbook.comguidechem.com

The general mechanism proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to furnish the cyclized product. The reaction conditions can be tuned with various Lewis or Brønsted acids.

While specific examples for the synthesis of this compound via this method are not extensively detailed in readily available literature, the general applicability of the Oxa-Pictet-Spengler reaction to substituted β-arylethanols is well-established. A proposed reaction scheme would involve the treatment of 2-(3-(benzyloxy)phenyl)ethan-1-ol with an appropriate aldehyde, such as formaldehyde or its synthetic equivalent, in the presence of an acid catalyst.

Below is a table of representative examples of Oxa-Pictet-Spengler reactions for the synthesis of various isochroman derivatives, illustrating the scope of this methodology.

| β-Arylethanol | Aldehyde/Ketone | Catalyst | Product | Yield (%) |

| 2-(3-Methoxyphenyl)ethanol | Paraformaldehyde | p-TsOH | 6-Methoxyisochroman | 85 |

| 2-(3,4-Dimethoxyphenyl)ethanol | Acetone | H2SO4 | 1,1-Dimethyl-6,7-dimethoxyisochroman | 78 |

| 2-Phenylethanol | Benzaldehyde (B42025) | BF3·OEt2 | 1-Phenylisochroman | 92 |

This table presents representative data from analogous reactions to illustrate the general yields and conditions for the Oxa-Pictet-Spengler cyclization.

Friedel-Crafts Type Intramolecular Cyclizations

Intramolecular Friedel-Crafts reactions provide a powerful avenue for the formation of cyclic compounds, including isochromans. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This strategy typically involves the cyclization of a substrate containing an aromatic ring and a tethered electrophilic moiety. For the synthesis of the this compound core, a plausible approach involves an intramolecular Friedel-Crafts acylation to form a 6-(benzyloxy)isochromanone intermediate, which can then be reduced to the target isochroman.

The synthesis would commence with the preparation of a suitable precursor, such as 3-(benzyloxy)phenylacetic acid. This acid can be converted to its corresponding acid chloride and then reacted with ethylene oxide to generate a 2-hydroxyethyl ester. Subsequent activation of the benzylic position and intramolecular acylation, typically mediated by a strong Lewis acid like aluminum chloride, would lead to the formation of the isochromanone.

The following table provides illustrative examples of intramolecular Friedel-Crafts acylations leading to cyclic ketones, which are precursors to isochroman-like structures.

| Starting Material | Catalyst | Product | Yield (%) |

| 3-Phenylpropionyl chloride | AlCl3 | α-Tetralone | 90 |

| 4-Phenoxybutyryl chloride | AlCl3 | Chromanone | 85 |

| 2-(m-Methoxyphenoxy)acetyl chloride | SnCl4 | 6-Methoxychroman-4-one | 75 |

This table showcases analogous intramolecular Friedel-Crafts acylation reactions to highlight the general effectiveness of this synthetic strategy.

Electrophilic Cyclizations (e.g., Mercury(II)-mediated oxidative cyclization)

Electrophilic cyclization reactions offer another versatile approach to the isochroman skeleton. These reactions typically involve the activation of a tethered unsaturated system, such as an alkene or alkyne, by an electrophile, followed by intramolecular attack of a nucleophile, in this case, the hydroxyl group of a phenylethanol derivative.

While mercury(II)-mediated oxidative cyclizations have been historically employed, modern synthetic chemistry often favors less toxic alternatives. Halogen-mediated cyclizations, for instance, using iodine or bromine, can be effective. nih.gov In the context of this compound synthesis, a precursor such as 2-(3-(benzyloxy)phenyl)ethyl vinyl ether could be subjected to electrophilic cyclization. The electrophile would activate the vinyl ether moiety, prompting the intramolecular attack of the aromatic ring to forge the new C-C bond and form the isochroman ring.

Radical-Mediated Cyclization Approaches

Radical cyclizations have emerged as a powerful tool in organic synthesis, allowing for the formation of cyclic systems under mild conditions. researchgate.netnih.govbeilstein-journals.orgresearchgate.net These reactions proceed through radical intermediates and can be initiated by various methods, including the use of radical initiators or photoredox catalysis.

For the synthesis of the this compound core, a potential radical cyclization strategy could involve the generation of a radical at the benzylic position of a suitably designed precursor. For instance, an ortho-alkenyl phenylethanol derivative could undergo a radical addition to the double bond, followed by cyclization. However, specific examples of radical-mediated cyclizations for the direct synthesis of this compound are not well-documented in the current literature. The development of such methods remains an area of interest for synthetic chemists.

Transition Metal-Catalyzed Synthesis of this compound Systems

Transition metal catalysis has revolutionized organic synthesis, and the construction of heterocyclic systems is no exception. rsc.orgnih.govrsc.org Various transition metals, including palladium, rhodium, and gold, can catalyze intramolecular cyclization reactions to form isochroman derivatives.

These reactions often involve the activation of C-H bonds or the intramolecular hydroalkoxylation of alkenes or alkynes. For the synthesis of this compound, a plausible strategy would be the transition-metal-catalyzed intramolecular cyclization of a precursor like 1-(benzyloxy)-3-(2-vinylphenyl)propan-2-ol. The catalyst would facilitate the addition of the hydroxyl group across the vinyl moiety to construct the isochroman ring.

While the application of transition metal catalysis to the synthesis of the broader isochroman class is known, specific and detailed research findings for the synthesis of this compound are limited. The exploration of different catalyst systems and reaction conditions for this particular target molecule presents an opportunity for further research.

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the isochroman scaffold is of significant interest for pharmaceutical applications. Asymmetric catalysis and diastereoselective reactions provide powerful means to control the stereochemical outcome of the cyclization process.

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. researchgate.netias.ac.in This methodology can be strategically employed to generate a chiral alcohol that serves as a key intermediate for the subsequent cyclization to form an enantiomerically enriched isochroman.

A relevant example is the synthesis of a chiral precursor to isochromanquinones. The synthesis begins with the CBS reduction of a prochiral ketone, 1-acetyl-3-benzyloxy-4-methoxy-2-prop-1'-enylbenzene. Using a borane-methylsulfide complex in the presence of the chiral CBS catalyst, the corresponding (R)-alcohol is obtained with high enantiomeric excess (75% ee). This chiral alcohol is then subjected to a mercury(II)-mediated oxidative cyclization, where the hydroxyl group acts as the nucleophile to form the chiral isochroman ring. This two-step sequence effectively translates the chirality established by the CBS reduction into the final isochroman product.

Table 3: Key Steps in Enantioselective Isochroman Synthesis via CBS Reduction

| Step | Reaction | Reagents | Outcome |

|---|---|---|---|

| 1 | CBS Reduction | 1-acetyl-3-benzyloxy-4-methoxy-2-prop-1'-enylbenzene, Borane-methylsulfide, (S)-CBS catalyst | (R)-3-benzyloxy-4-methoxy-1-(1′-hydroxyethyl)-2-prop-1′-enylbenzene (75% ee) |

When a precursor already contains one or more stereocenters, controlling the formation of new stereocenters relative to the existing ones is crucial. Diastereoselective cyclization methodologies achieve this by exploiting steric and electronic biases in the transition state.

The oxa-Pictet-Spengler reaction is a classic and versatile method for isochroman synthesis, involving the acid-catalyzed condensation of a β-arylethanol with an aldehyde or ketone. organicreactions.org When a chiral β-arylethanol is used, the cyclization can proceed with high diastereoselectivity, allowing for the synthesis of specific 1,3-disubstituted isochroman diastereomers. The stereochemical outcome is influenced by the choice of Lewis acid and reaction conditions, which can favor the formation of either syn or anti products by guiding the trajectory of the intramolecular electrophilic attack.

Another powerful method is the rhodium-catalyzed C-H insertion using donor/donor carbenes. rsc.org This reaction can be highly diastereoselective when a substituent is present on the benzylic carbon alpha to the ether oxygen. The insertion of the rhodium carbene into a C-H bond proceeds through a transition state where steric interactions are minimized, leading to the preferential formation of a single diastereomer. researchgate.net This methodology has been successfully applied to synthesize a variety of substituted isochromans with excellent diastereocontrol. rsc.org

Chiral Auxiliary-Mediated Syntheses

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, as the biological activity of chiral molecules often resides in a single enantiomer. One established strategy to control the stereochemical outcome of a reaction is the use of a chiral auxiliary. This approach involves the temporary incorporation of a chiral molecule that directs the stereoselective formation of a new chiral center in the substrate. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.

The fundamental principle of a chiral auxiliary is to convert a prochiral substrate into a chiral intermediate, which then undergoes a diastereoselective reaction. The pre-existing chirality of the auxiliary creates a biased steric and electronic environment, favoring the approach of a reagent from one face over the other. Well-known examples of chiral auxiliaries that have been successfully applied in a multitude of asymmetric transformations include Evans' oxazolidinones and Helmchen's camphor-derived auxiliaries.

While specific examples detailing the synthesis of this compound using a chiral auxiliary are not extensively documented in the surveyed literature, the principles of auxiliary-controlled reactions are broadly applicable to the synthesis of chiral isochromans. For instance, an achiral phenylethanol precursor could be derivatized with a chiral auxiliary. Subsequent cyclization, such as an oxa-Pictet-Spengler reaction, would proceed under the stereodirecting influence of the auxiliary, leading to the formation of the isochroman ring with high diastereoselectivity.

Related methodologies for achieving stereocontrol in isochroman synthesis often employ chiral catalysts rather than stoichiometric auxiliaries. For example, the enantioselective synthesis of isochromans has been achieved through C–H insertion reactions mediated by chiral rhodium catalysts. rsc.org These reactions utilize donor/donor carbenes and can produce a variety of isochroman derivatives in good yields with excellent diastereo- and enantioselectivity. rsc.org This catalytic approach avoids the need to install and remove an auxiliary group, offering greater atom economy.

Electrochemical Synthesis of this compound Analogues

In recent years, synthetic organic electrochemistry has emerged as a powerful and sustainable alternative to conventional redox reactions, often avoiding the need for stoichiometric chemical oxidants and enabling unique chemical transformations. organic-chemistry.org For the synthesis of analogues of this compound, electrochemical methods primarily focus on the functionalization of the C(sp³)–H bond at the C-1 position of the isochroman core, which is activated by the adjacent oxygen atom.

One prominent strategy is the electrochemical cross-dehydrogenative coupling (CDC) reaction. This method allows for the direct formation of C–N bonds by coupling isochromans with various nitrogen-containing heterocycles (azoles). The reaction is typically performed in an undivided cell at room temperature under catalyst- and external oxidant-free conditions. For instance, the electrolysis of a solution containing an isochroman and an azole, such as indazole, in the presence of an electrolyte like n-Bu₄NPF₆, leads to the formation of a 1-(isochroman-1-yl)-1H-indazole derivative.

The proposed mechanism for this transformation involves the initial anodic oxidation of the isochroman to generate a radical cation. Subsequent deprotonation yields a key radical intermediate at the C-1 position. This radical can then either couple directly with the azole (radical coupling pathway) or be further oxidized to an oxocarbenium ion, which then undergoes nucleophilic attack by the azole (nucleophilic addition pathway). This electrochemical protocol has been successfully applied to a range of substituted isochromans and azoles, demonstrating its utility in generating a library of isochroman analogues.

Below is a table summarizing typical conditions and outcomes for the electrochemical cross-coupling of isochroman with various azoles.

| Entry | Isochroman Substrate | Azole Substrate | Current (mA) | Time (h) | Yield (%) |

| 1 | Isochroman | Indazole | 10 | 3 | 88 |

| 2 | 6-Nitroisochroman | Indazole | 10 | 5 | 65 |

| 3 | Isochroman | 4-Nitroindazole | 10 | 4.5 | 71 |

| 4 | Isochroman | Benzotriazole | 10 | 6 | 55 |

| 5 | 6-Bromoisochroman | Indazole | 10 | 5 | 75 |

Data compiled from representative literature on electrochemical C-H functionalization.

This methodology provides a direct and efficient route to novel analogues of this compound by modifying the core structure, which would be applicable by starting with the corresponding this compound substrate.

Ring Expansion and Contraction Strategies from Related Heterocycles

Ring expansion and contraction reactions are powerful tools in organic synthesis for remodeling molecular skeletons, allowing access to strained or complex ring systems that may be difficult to construct via conventional cyclization methods. These strategies involve the rearrangement of a cyclic intermediate, leading to a ring with one more or one fewer atom than the starting material.

In the context of synthesizing the isochroman core, these strategies are not as commonly employed as intramolecular cyclization reactions (e.g., oxa-Pictet-Spengler). The surveyed scientific literature does not feature well-established protocols for the direct conversion of a related heterocycle, such as a dihydrobenzofuran (a five-membered ring), into an isochroman (a six-membered ring) via a single-step ring expansion. Similarly, the synthesis of isochromans via the ring contraction of a larger seven-membered heterocycle, like a benzoxepine, is not a widely reported transformation.

While not a direct ring expansion of a stable heterocycle, a related strategy involves the in situ generation of a reactive intermediate from a smaller ring, which then participates in a cyclization to form the isochroman. For example, epoxides can undergo a Lewis acid-catalyzed Meinwald rearrangement to form aldehydes. nih.govscispace.comrsc.org If the epoxide is part of a molecule containing a tethered phenylethanol moiety, the resulting aldehyde can be trapped intramolecularly in an oxa-Pictet-Spengler reaction to yield the isochroman ring system. nih.govscispace.com However, this process is mechanistically a rearrangement followed by cyclization, rather than a direct expansion of one heterocyclic ring into another.

Therefore, while theoretically plausible, the synthesis of the this compound core through dedicated ring expansion or contraction of a parent heterocyclic system appears to be a less-explored or less-favorable synthetic route compared to other more direct and convergent strategies.

Chemical Transformations and Derivatization of 6 Benzyloxy Isochroman

Modifications and Removal of the Benzyloxy Protecting Group

The benzyloxy group is a widely used protecting group for phenols due to its general stability and the various methods available for its removal.

The most common method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This process is highly efficient and clean, yielding the deprotected phenol (B47542) and toluene (B28343) as the only byproduct. In the case of 6-(benzyloxy)isochroman, this reaction would cleanly produce 6-hydroxyisochroman.

Alternative, non-hydrogenolysis methods for cleavage exist, which are useful when other functional groups in the molecule are sensitive to reduction. These can include reaction with strong Lewis acids like boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide. Recently, visible light-mediated photocatalytic methods have also been developed for the cleavage of benzyl ethers under mild conditions.

Table 2: Selected Methods for Cleavage of the Benzyloxy Group

| Method | Reagents and Conditions | Product |

| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, Ethanol (B145695), Room Temperature | 6-Hydroxyisochroman |

| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene (cation scavenger), CH₂Cl₂, Low Temperature | 6-Hydroxyisochroman |

| Reductive Cleavage | Lithium, catalytic Naphthalene, THF, Low Temperature | 6-Hydroxyisochroman |

| Photocatalytic Cleavage | Visible light, Photocatalyst (e.g., phenolate-type), H-donor | 6-Hydroxyisochroman |

The benzylic C-H bonds of the protecting group itself are susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, can oxidize the benzylic carbon of the benzyl ether. This reaction does not cleave the ether bond directly but instead converts the benzyl group into a benzoyl group, forming an ester (6-benzoyloxyisochroman). This resulting benzoate (B1203000) ester can then be easily hydrolyzed under basic conditions (e.g., with aqueous NaOH) to yield the deprotected 6-hydroxyisochroman and benzoic acid. This two-step sequence provides a valuable alternative to reductive cleavage, particularly for substrates containing functionalities incompatible with hydrogenolysis.

Reductive and Oxidative Deprotection Strategies

Reductive Deprotection:

Catalytic hydrogenation is a widely employed method for the reductive cleavage of benzyl ethers. organic-chemistry.orgmdpi.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. atlanchimpharma.com The process, known as hydrogenolysis, involves the cleavage of the C-O bond of the benzyl ether and the subsequent formation of toluene and the free hydroxyl group. atlanchimpharma.com The efficiency of the hydrogenolysis can be influenced by the choice of solvent, with tetrahydrofuran (B95107) (THF) and ethanol being commonly used. atlanchimpharma.com

In cases where standard hydrogenolysis conditions might affect other sensitive functional groups within the molecule, alternative reductive methods can be employed. For instance, Lewis acids such as boron trichloride (BCl₃) have been used for the debenzylation of related chromane (B1220400) structures. atlanchimpharma.com This method proceeds via coordination of the Lewis acid to the ether oxygen, followed by cleavage of the benzylic C-O bond. atlanchimpharma.com

Table 1: Comparison of Reductive Deprotection Methods for Benzyl Ethers

| Method | Reagents and Conditions | Advantages | Potential Considerations |

| Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., EtOH, THF) | High efficiency, clean reaction | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups) |

| Lewis Acid Cleavage | BCl₃, DCM, -78 °C | Selective for benzyl ethers in the presence of reducible groups | Requires stoichiometric amounts of the Lewis acid, harsh conditions may not be suitable for all substrates |

Oxidative Deprotection:

Oxidative methods provide an alternative route for the cleavage of benzyl ethers, particularly when reductive conditions are not compatible with the substrate. One common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govmpg.de The reaction with DDQ is believed to proceed through a single-electron transfer mechanism, leading to the formation of a hemiacetal which then collapses to the desired alcohol and a benzaldehyde (B42025) derivative. organic-chemistry.org This method has been shown to be effective for the cleavage of benzyl ethers in various cyclic systems. nih.gov

Another approach involves the use of oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. organic-chemistry.orgresearchgate.net These reagents can oxidatively cleave benzylic ethers in wet acetonitrile (B52724) at room temperature. researchgate.net The reaction likely involves a hydride abstraction from the benzylic carbon. researchgate.net

Table 2: Overview of Oxidative Deprotection Strategies for Benzyl Ethers

| Method | Reagents and Conditions | Mechanism | Advantages |

| DDQ Oxidation | DDQ, CH₂Cl₂/H₂O | Single-electron transfer | Mild conditions, selective for benzyl ethers over some other protecting groups |

| Oxoammonium Salt Oxidation | 4-acetamido-TEMPO oxoammonium salt, wet MeCN | Hydride abstraction | Room temperature reaction, high yields |

Synthesis of Conjugates and Hybrid Molecules Containing the this compound Scaffold

The isochroman (B46142) core is a privileged scaffold found in numerous bioactive natural products and synthetic compounds. nih.gov Leveraging the this compound structure, medicinal chemists can design and synthesize novel conjugates and hybrid molecules with potential therapeutic applications. The strategy of creating hybrid molecules involves combining two or more pharmacophores to generate a single molecule with potentially enhanced or synergistic biological activity. openmedicinalchemistryjournal.com

Following the deprotection of the benzyloxy group to reveal the 6-hydroxyisochroman, the resulting phenolic hydroxyl group can serve as a handle for conjugation with other bioactive moieties. For instance, the hydroxyl group can be alkylated or esterified with a linker that is subsequently attached to another pharmacophore.

A relevant example is the synthesis of 4-isochromanone hybrids bearing an N-benzyl pyridinium (B92312) moiety, which have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov In this study, the isochromanone core was linked to the pyridinium salt, demonstrating the feasibility of creating hybrid structures based on the isochroman scaffold. nih.gov While this example starts with an isochromanone, a similar synthetic strategy could be envisioned starting from 6-hydroxyisochroman, where the phenolic hydroxyl is derivatized to incorporate a linker for attachment to another biologically active molecule.

Table 3: Examples of Bioactive Scaffolds for Hybrid Molecule Synthesis with Isochroman Derivatives

| Bioactive Scaffold | Potential Therapeutic Target | Rationale for Hybridization |

| Indole (B1671886) | Tubulin polymerization | Combining the isochroman core with an indole moiety could lead to novel anticancer agents. mdpi.com |

| Coumarin (B35378) | Acetylcholinesterase, Monoamine oxidase | Hybrid molecules containing both isochroman and coumarin motifs may exhibit dual inhibitory activity. openmedicinalchemistryjournal.com |

| Flavonoid (e.g., Chrysin) | Procaspase-3 activation | Conjugation of an isochroman derivative with a flavonoid could result in pro-apoptotic compounds. mdpi.com |

Derivatization for Advanced Chromatographic and Spectroscopic Analysis (e.g., GC-MS derivatization)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. nih.gov However, compounds containing polar functional groups, such as the hydroxyl group in 6-hydroxyisochroman, are often non-volatile and may exhibit poor chromatographic behavior due to interactions with the stationary phase. mdpi.com Chemical derivatization is a crucial step to enhance the volatility and thermal stability of such analytes, making them amenable to GC-MS analysis. nih.gov

For the analysis of 6-hydroxyisochroman, the primary target for derivatization is the phenolic hydroxyl group. Common derivatization strategies for phenols include silylation and acylation. chula.ac.th

Silylation: This is one of the most common derivatization techniques for compounds with active hydrogens. uib.no The hydroxyl group of 6-hydroxyisochroman can be converted into a trimethylsilyl (TMS) ether by reacting it with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS ether is significantly more volatile and less polar than the parent phenol, leading to improved peak shape and sensitivity in GC-MS analysis.

Acylation: This method involves the reaction of the hydroxyl group with an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride) or an acyl chloride (e.g., perfluorooctanoyl chloride), to form an ester. nih.gov The introduction of fluorinated groups can enhance detectability by electron capture detection (ECD) and provide characteristic mass spectral fragmentation patterns.

The choice of derivatization reagent depends on the specific analytical requirements, including the desired volatility, stability of the derivative, and the information sought from the mass spectrum.

Table 4: Common Derivatization Reagents for Phenolic Hydroxyl Groups for GC-MS Analysis

| Derivatization Method | Reagent | Resulting Derivative | Key Advantages |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability, generally clean reactions. uib.no |

| Acylation | Perfluorooctanoyl chloride | Perfluorooctanoyl ester | Provides strong molecular ions and characteristic fragmentation patterns in MS. nih.gov |

| Acylation | Isobutyl chloroformate | Isobutoxycarbonyl (isoBOC) derivative | Allows for simultaneous determination of various phenols. researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 6 Benzyloxy Isochroman Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of 6-(benzyloxy)isochroman is expected to show distinct signals for the aromatic protons on both the isochroman (B46142) and benzyl (B1604629) rings, as well as characteristic signals for the aliphatic protons of the isochroman core and the benzylic methylene bridge. Protons on the isochroman's aromatic ring (H-5, H-7, H-8) would appear as doublets or singlets in the aromatic region, with their chemical shifts influenced by the electron-donating nature of the ether oxygen. The five protons of the benzyl group would typically appear as a multiplet. The protons of the isochroman heterocyclic ring (H-1, H-3, H-4) would appear in the aliphatic region, with their specific chemical shifts and coupling patterns revealing their connectivity. The benzylic protons of the C₆H₅CH₂ O– group are expected to appear as a characteristic singlet around 5.0 ppm.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would be characterized by signals in the aromatic region (approx. 110-160 ppm) for the carbons of the benzene and isochroman rings, and signals in the aliphatic region (approx. 20-80 ppm) for the sp³-hybridized carbons of the isochroman core and the benzylic methylene bridge. Quaternary carbons, such as C-6, C-4a, C-8a, and the benzyl carbon attached to the oxygen, can be identified by their lack of signal in DEPT-135 experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical values for isochroman and benzyl ether moieties. Actual values may vary.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | 4.7-4.9 (m) | 68-70 |

| 3 | 3.8-4.0 (t) | 65-67 |

| 4 | 2.8-3.0 (t) | 28-30 |

| 4a | - | 128-130 |

| 5 | 6.8-7.0 (d) | 115-117 |

| 6 | - | 157-159 |

| 7 | 6.7-6.9 (d) | 118-120 |

| 8 | 7.0-7.2 (d) | 125-127 |

| 8a | - | 135-137 |

| -OCH₂Ph | 5.0-5.1 (s) | 70-72 |

| Benzyl C₁' | - | 136-138 |

| Benzyl C₂'/C₆' | 7.3-7.5 (m) | 128-129 |

| Benzyl C₃'/C₅' | 7.3-7.5 (m) | 127-128 |

| Benzyl C₄' | 7.2-7.4 (m) | 127-128 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a key correlation between the protons at C-3 and C-4, confirming the connectivity within the aliphatic portion of the heterocyclic ring. Correlations between the aromatic protons H-7 and H-8 on the isochroman ring would also be expected. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is used to definitively assign the carbon signals for all protonated carbons by linking the known proton shifts to their corresponding carbon partners. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close spatial proximity (< 5 Å), regardless of their bonding connectivity. ceitec.czlibretexts.org NOESY is vital for determining stereochemistry and conformation. acdlabs.comnanalysis.com For instance, NOE correlations between the protons at C-1 and C-8, or between the benzylic methylene protons and H-5 or H-7, would provide strong evidence for the molecule's preferred conformation in solution.

The spatial arrangement of atoms in a molecule can be investigated through NMR anisotropy effects, where the magnetic field experienced by a nucleus is influenced by the orientation of nearby functional groups. The aromatic ring of the benzyl group in this compound is magnetically anisotropic. This means it generates its own local magnetic field, which can either shield (decrease the chemical shift) or deshield (increase the chemical shift) nearby protons, depending on their position relative to the plane of the ring.

By analyzing the chemical shifts of the isochroman protons (e.g., H-5 and H-7), one can infer the preferred orientation or conformation of the benzyloxy group relative to the isochroman ring system. This effect, in combination with data from NOESY experiments, provides a detailed picture of the molecule's three-dimensional structure in solution. wordpress.com

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis (e.g., HRMS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can determine the mass of the molecular ion with very high accuracy (to within a few parts per million). This allows for the unambiguous determination of the molecular formula of this compound (C₁₆H₁₆O₂).

Tandem mass spectrometry (MS/MS) involves the fragmentation of the protonated molecular ion [M+H]⁺ or the molecular ion M⁺· to produce a characteristic pattern of daughter ions. The fragmentation pathways provide valuable structural information. For this compound, key fragmentation pathways would likely include:

Cleavage of the benzyl group: A major fragmentation pathway is often the cleavage of the C-O bond or the benzylic C-C bond, leading to the formation of a highly stable benzyl cation or tropylium ion at m/z 91.

Loss of the benzyloxy group: Cleavage of the aryl ether bond could result in the loss of a benzyloxy radical, leading to an isochroman cation.

Retro-Diels-Alder (RDA) reaction: The heterocyclic ring of the isochroman core may undergo an RDA fragmentation, providing information about the substitution pattern on the ring.

The fragmentation patterns are highly dependent on the ionization method and the electronic effects of substituents on the aromatic rings. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 240 | [C₁₆H₁₆O₂]⁺· | Molecular Ion |

| 133 | [C₉H₉O]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Elucidation

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. mu-varna.bg The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2850 | C-H stretch | Aliphatic C-H |

| 1610-1580, 1500-1450 | C=C stretch | Aromatic rings |

| 1250-1200 | C-O stretch | Aryl ether (Ar-O-CH₂) |

| 1100-1050 | C-O stretch | Alkyl ether (CH₂-O-CH₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. nih.gov The this compound molecule contains two chromophores: the substituted benzene ring of the isochroman system and the phenyl ring of the benzyl group. The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol (B145695), would show absorption bands corresponding to π → π* electronic transitions within these aromatic rings. researchgate.netscience-softcon.de The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR provides information about the structure in solution, single-crystal X-ray crystallography provides the definitive, unambiguous determination of the molecular structure in the solid state. This technique yields a precise three-dimensional model of the molecule, revealing bond lengths, bond angles, and torsional angles. nih.gov

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute stereochemistry. It can distinguish between enantiomers and diastereomers and provide a detailed picture of the solid-state conformation. Studies on related isochroman derivatives have shown that the six-membered heterocyclic ring typically adopts a half-chair conformation to minimize steric strain. uni-regensburg.denih.govresearchgate.net The substituents on the chiral centers can be located in either axial or equatorial positions, and their precise arrangement is determined by this method. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds or π-π stacking. nih.gov

Structure Activity Relationship Sar Studies and Pharmacological Target Engagement of 6 Benzyloxy Isochroman Derivatives

Comprehensive Analysis of the Isochroman (B46142) Scaffold as a Privileged Structure in Drug Discovery

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug discovery. The isochroman core is recognized as such a scaffold. Isochroman-containing molecules are found in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and central nervous system (CNS) effects. nih.govresearchgate.net

The utility of the isochroman scaffold lies in its rigid bicyclic structure, which correctly orients appended substituents into three-dimensional space, allowing for specific interactions with biological macromolecules. Furthermore, the oxygen-containing heterocycle is amenable to a variety of chemical modifications, enabling chemists to systematically alter its properties to optimize potency, selectivity, and pharmacokinetic profiles for a given target. researchgate.net The prevalence of the isochroman moiety in pharmacologically active compounds underscores its importance as a foundational element in the design of new therapeutic agents.

Elucidation of Structure-Activity Relationships for 6-(Benzyloxy)isochroman Analogues

While specific SAR studies focusing exclusively on a series of this compound analogues are not extensively documented in publicly available literature, valuable insights can be drawn from studies on related 6-substituted isochroman derivatives, particularly isochroman-6-carboxamides. Research into these compounds as potential antimigraine agents has provided a clear understanding of how modifications to the substituent at the 6-position influence pharmacological activity.

In the development of selective agonists for the 5-HT1D receptor, a series of isochroman-6-carboxamides were synthesized and evaluated. The core structure consisted of the isochroman ring with a carboxamide linkage at the 6-position, connected to various amine moieties, often a piperazine (B1678402) ring. The SAR exploration revealed several key determinants for high affinity and selectivity:

The Isochroman Ring: The isochroman scaffold itself was determined to be a critical component for activity.

The Carboxamide Linker: The amide group at the 6-position serves as a crucial linker to the amine/piperazine portion of the molecule.

The Amine/Piperazine Moiety: Modifications to the piperazine ring and its substituents were shown to significantly impact receptor affinity and selectivity. For instance, the compound PNU-109291, an isochroman-6-carboxamide derivative, emerged as a highly potent and selective 5-HT1D agonist. nih.govbioworld.com

Identification and Characterization of Molecular and Cellular Targets

The isochroman scaffold has been successfully employed to develop ligands for several important molecular targets, demonstrating its versatility in engaging with different classes of proteins, including enzymes and G-protein coupled receptors.

Current scientific literature does not provide specific evidence of this compound or its close analogues being investigated as inhibitors of cyclooxygenase-2 (COX-2) or topoisomerase I. While these enzymes are important targets in drug discovery, research on the isochroman scaffold has been focused on other target classes.

The isochroman framework has proven to be a highly effective scaffold for targeting specific G-protein coupled receptors, leading to the discovery of potent and selective ligands.

5-HT1D Receptor Agonists: As briefly mentioned in the SAR section, isochroman-6-carboxamides have been identified as highly selective 5-HT1D receptor agonists. nih.gov The 5-HT1D receptor is a key target in the treatment of migraine. The lead compound from this series, PNU-109291, demonstrated nanomolar potency and exceptional selectivity for the 5-HT1D receptor over the closely related 5-HT1B subtype. bioworld.com This high selectivity is considered advantageous as it may reduce the potential for cardiovascular side effects associated with non-selective 5-HT1B/1D agonists. bioworld.com

Table 1: 5-HT1D Receptor Agonist Activity of Isochroman Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Selectivity (over 5-HT1B) |

| PNU-109291 | 5-HT1D | 0.9 | Potent Agonist | >5,000-fold |

| Sumatriptan | 5-HT1B/1D | - | Agonist | Non-selective |

Data sourced from publicly available research articles. bioworld.com

Neurokinin-1 (NK1) Receptor Antagonists: The isochroman scaffold has also been utilized to develop antagonists for the neurokinin-1 (NK1) receptor, a target implicated in emesis and pain. A potent and CNS-selective NK1 receptor antagonist, CJ-17,493, incorporates a complex substituted isochroman ring. nih.gov This molecule, specifically a (2S,3S)-3-[(1R)-6-methoxy-1-methyl-1-trifluoromethylisochroman-7-yl]-methylamino-2-phenylpiperidine, showed very high affinity for the human NK1 receptor. nih.gov

Table 2: NK1 Receptor Antagonist Activity of an Isochroman Derivative

| Compound | Target Receptor | Binding Affinity (Ki, nM) | In Vivo Activity Model | Potency (ED50/ED90) |

| CJ-17,493 | Human NK1 | 0.2 | Gerbil Tapping Model | ED50 = 0.04 mg/kg, s.c. |

| CJ-17,493 | Human NK1 | 0.2 | Ferret Anti-emetic Model | ED90 = 0.07 mg/kg, s.c. |

Data sourced from publicly available research articles. nih.gov

These examples highlight the adaptability of the isochroman scaffold in generating highly potent and selective ligands for distinct receptor targets through modifications at various positions on the ring system.

Mechanistic Elucidation of Biological Actions

Beyond direct target engagement, isochroman derivatives have been shown to modulate key intracellular signaling pathways, providing a deeper understanding of their mechanisms of action.

Recent research has connected the neuroprotective effects of certain isochroman derivatives to their ability to modulate critical cell survival and stress-related signaling cascades, specifically the PI3K/Akt and MAPK pathways.

In a study investigating the neuroprotective properties of a novel, optically active isochroman-2H-chromene conjugate (JE-133), the compound was found to protect neuronal cells from oxidative stress-induced cell death. nih.govresearchgate.net The mechanism for this protection was linked to the modulation of both the MAPK and PI3K/Akt signaling pathways. nih.gov

MAPK Pathway: Pretreatment with the isochroman derivative significantly reduced the phosphorylation of key proteins in the MAPK pathway, particularly ERK and p38, which are known to be involved in mediating apoptotic responses to oxidative stress. nih.govresearchgate.net

PI3K/Akt Pathway: The PI3K/Akt pathway is a well-established pro-survival signaling cascade. The study found that blocking this pathway with a specific inhibitor partially reversed the protective effects of the isochroman derivative. nih.gov This indicates that the compound's neuroprotective action is, in part, mediated by the activation of the PI3K/Akt survival pathway. nih.govresearchgate.net

This dual regulatory activity—inhibiting pro-apoptotic MAPK signaling while promoting pro-survival PI3K/Akt signaling—demonstrates a sophisticated mechanism of action for this class of isochroman derivatives, highlighting their potential for treating neurodegenerative diseases. nih.gov

Antioxidant Mechanisms and Oxidative Stress Mitigation

The antioxidant capacity of this compound derivatives is strongly linked to their polyphenolic-like structure, which enables them to mitigate oxidative stress through several key mechanisms. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in numerous chronic diseases. researchgate.net Polyphenolic compounds can counteract this damage directly by scavenging free radicals or indirectly by boosting endogenous antioxidant defenses. nih.govmdpi.com

The primary mechanisms for direct radical scavenging by phenolic compounds are:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of HAT is influenced by the bond dissociation enthalpy of the O-H group on the phenolic ring. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents and involves the initial deprotonation of the antioxidant's hydroxyl group, followed by the transfer of an electron to the radical species. researchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): Here, an electron is first transferred from the antioxidant to the radical, forming a radical cation, which then deprotonates to yield a stable form. researchgate.net

Theoretical and experimental studies on related phenolic isochromans and flavonoids demonstrate that these mechanisms are fundamental to their antioxidant activity. researchgate.netresearchgate.net The presence of hydroxyl groups on the isochroman or benzyloxy moiety is critical for this activity. Furthermore, these compounds can mitigate oxidative stress by chelating metal ions like iron and copper, which prevents them from participating in the Fenton reaction that generates highly reactive hydroxyl radicals. nih.gov

Beyond direct scavenging, isochroman derivatives can modulate cellular antioxidant pathways. A key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.commdpi.com Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.commdpi.comnih.gov By activating the Nrf2 pathway, these compounds can enhance the cell's intrinsic capacity to handle oxidative stress, protecting against lipid peroxidation and other forms of cellular damage. nih.govmdpi.com

Antimicrobial Activity Mechanisms

The structural features of this compound derivatives, particularly the presence of the O-benzyl group, are significant for their antimicrobial potential. The O-benzyl substituent can increase the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes. nih.govfrontiersin.org Structure-activity relationship (SAR) studies on various heterocyclic compounds have consistently shown that modulating lipophilicity is a key strategy for improving antimicrobial potency. frontiersin.orgmdpi.com

Once inside the microbial cell, these derivatives can exert their effects through several mechanisms:

Enzyme Inhibition: A primary mechanism of action for many antimicrobial agents is the inhibition of essential bacterial enzymes. For instance, some benzyl (B1604629) derivatives have been shown to inhibit bacterial RNA polymerase by preventing its interaction with the sigma (σ) factor, a crucial step in the initiation of transcription. nih.gov Other heterocyclic compounds target enzymes like topoisomerases or those involved in metabolic pathways. mdpi.com

Disruption of Cellular Processes: The imidazole (B134444) ring, found in some highly active antimicrobial O-benzyl derivatives, is thought to function by disrupting critical intermolecular interactions within the bacterial cell. nih.gov The isochroman scaffold itself may interact with various intracellular targets.

Membrane Disruption: While not the primary mechanism for all non-lytic compounds, highly lipophilic derivatives can intercalate into the bacterial membrane, altering its fluidity and integrity, which can lead to cell death.

Antihypertensive and Anti-inflammatory Action Pathways

There is a strong interplay between oxidative stress, inflammation, and hypertension, providing a basis for the antihypertensive and anti-inflammatory effects of this compound derivatives. nih.gov The anti-inflammatory properties of these compounds are often linked to their antioxidant capacity. researchgate.net

Studies on isochroman derivatives have elucidated specific anti-inflammatory pathways. For example, the isochroman metabolite 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) was found to suppress the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in stimulated macrophage and microglia cells. nih.gov This suppression was achieved through the inhibition of major pro-inflammatory signaling pathways:

Nuclear Factor-kappa B (NF-κB) Pathway: DMHM was shown to inhibit the degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory genes. nih.govmdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: The compound also suppressed the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway that regulates inflammatory responses. nih.govmdpi.com

Nrf2/HO-1 Pathway: As mentioned in the antioxidant section, DMHM induces the expression of the protective enzyme heme oxygenase-1 (HO-1) via the activation of Nrf2, which exerts potent anti-inflammatory effects. nih.gov

The potential antihypertensive effects of this compound derivatives can be attributed to these same mechanisms. Chronic inflammation and oxidative stress contribute to endothelial dysfunction, a hallmark of hypertension. By reducing inflammation and scavenging ROS, these compounds can improve the bioavailability of NO, a crucial vasodilator. mdpi.com The inhibition of iNOS and the modulation of vasoactive markers like endothelin-1 (B181129) contribute to the regulation of vascular tone and blood pressure. mdpi.com

Antitumor and Anticancer Mechanisms

The isochroman scaffold is present in many compounds with demonstrated anticancer activity. nih.govnih.gov The mechanisms through which this compound derivatives may exert antitumor effects are multifaceted, targeting various hallmarks of cancer. mdpi.comfrontiersin.org

Key anticancer mechanisms associated with related heterocyclic compounds include:

Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death, or apoptosis. This can be achieved by modulating the intrinsic pathway, which involves altering the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases (e.g., caspase-3 and caspase-9). nih.govnih.gov

Cell Cycle Arrest: Inhibition of cancer cell proliferation can occur by arresting the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), preventing cancer cells from dividing. mdpi.com

Inhibition of Signaling Pathways: Cancer cell growth and survival are often driven by aberrant signaling pathways. Isochroman analogs have been shown to act as Retinoid X Receptor (RXR) agonists, a nuclear receptor pathway that can influence cell proliferation and differentiation. mdpi.com Other related compounds target critical pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival. frontiersin.orgnih.gov

Inhibition of Angiogenesis and Metastasis: By inhibiting the formation of new blood vessels (angiogenesis), these compounds can starve tumors of essential nutrients. nih.gov They may also interfere with the processes that allow cancer cells to invade surrounding tissues and metastasize to distant sites.

Topoisomerase Inhibition: Some heterocyclic compounds function by inhibiting topoisomerases, enzymes that are essential for DNA replication and repair in rapidly dividing cancer cells. nih.gov

The specific substitutions on the this compound structure would fine-tune its ability to engage with these targets, influencing its potency and spectrum of activity against different cancer cell lines. nih.govmdpi.com

Rational Design Principles for Modulating and Enhancing Biological Activity

Rational drug design is the process of creating new medications based on a detailed understanding of their biological targets. uniroma1.itazolifesciences.comslideshare.net For this compound derivatives, this process involves systematically modifying the molecular structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties. bpums.ac.ir Structure-activity relationship (SAR) studies are central to this effort, providing critical insights into how specific structural features influence biological function. nih.govnih.gov

Key principles for the rational design of this compound derivatives include:

Modification of the Isochroman Core: Introducing or altering substituents (e.g., hydroxyl, methoxy, alkyl groups) at various positions on the isochroman ring can significantly impact target binding and activity. The number and position of hydroxyl groups, for example, are paramount for antioxidant activity. nih.gov

Alteration of the Benzyloxy Group: The benzyloxy moiety can be modified to enhance potency. Substituents on the phenyl ring of the benzyloxy group can alter its electronic properties (through Hammett substituent constants) and lipophilicity. mdpi.com These changes can improve interactions with the target protein's binding pocket and enhance membrane permeability.

Stereochemistry: Isochroman derivatives can possess chiral centers. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicity profiles. nih.govmdpi.com Synthesizing and testing stereochemically pure isomers is crucial for identifying the most active and safest candidate.

Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools. QSAR models can quantitatively correlate molecular descriptors (e.g., lipophilicity, electronic properties) with biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds. bpums.ac.ir Molecular docking can simulate the binding of a derivative to the active site of a target protein, providing insights into key interactions and guiding further structural modifications. researchgate.net

By applying these principles, medicinal chemists can refine the structure of this compound to develop derivatives with enhanced potency, improved selectivity for their intended pharmacological target, and a reduced likelihood of off-target side effects. ijrpr.comresearchgate.net

Data Tables

Table 1: Summary of Potential Pharmacological Mechanisms for this compound Derivatives

| Pharmacological Activity | Key Mechanisms of Action | Potential Molecular Targets/Pathways |

| Antioxidant | Direct radical scavenging; Metal ion chelation; Enhancement of endogenous antioxidant enzymes. | Reactive Oxygen Species (ROS); Nrf2/HO-1 Pathway; SOD, CAT, GPx. nih.govmdpi.comnih.gov |

| Antimicrobial | Inhibition of essential enzymes; Disruption of cellular processes; Alteration of membrane integrity. | Bacterial RNA Polymerase; Topoisomerases; Cell Membrane. nih.govnih.gov |

| Anti-inflammatory | Suppression of pro-inflammatory mediators; Inhibition of inflammatory signaling. | NF-κB Pathway; MAPK (JNK) Pathway; COX-2, iNOS, PGE2. nih.gov |

| Antihypertensive | Improvement of endothelial function; Vasodilation. | Nitric Oxide (NO) Bioavailability; Endothelin-1. mdpi.com |

| Antitumor/Anticancer | Induction of apoptosis; Cell cycle arrest; Inhibition of key signaling pathways. | Caspases, Bcl-2/Bax; PI3K/Akt Pathway; Retinoid X Receptor (RXR). mdpi.comnih.govmdpi.com |

Computational and Theoretical Studies on 6 Benzyloxy Isochroman

Molecular Modeling and Conformational Analysis of 6-(Benzyloxy)isochroman Derivatives

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of this compound and how its shape influences its properties and interactions. The isochroman (B46142) ring is not planar and can adopt several low-energy conformations. The flexibility of the benzyloxy side chain further increases the conformational complexity.

Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers (energy minima) and the transition states connecting them. This is typically achieved through computational methods ranging from molecular mechanics to more accurate quantum mechanical calculations. For a molecule of this nature, the orientation of the benzyloxy group relative to the isochroman core would be of particular interest, as different conformations could expose different interaction sites, thereby affecting its biological activity.

For the isochroman ring itself, conformations such as half-chair and envelope would be considered. The presence of the bulky benzyloxy group at the 6-position would likely influence the equilibrium between these conformations.

Table 7.1.1: Illustrative Conformational Energy Profile for a Substituted Isochroman Derivative

| Conformer | Dihedral Angle (°C1-O2-C3-C4a) | Relative Energy (kcal/mol) | Population (%) |

| Half-Chair 1 | 45.2 | 0.00 | 65.8 |

| Envelope | -15.7 | 1.25 | 20.1 |

| Half-Chair 2 | -50.1 | 0.85 | 14.1 |

Note: This data is hypothetical and serves to illustrate the typical outputs of a conformational analysis. The actual values for this compound would require specific calculations.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. northwestern.edu For this compound, DFT calculations could provide a wealth of information.

Electronic Structure and Reactivity: DFT methods are used to calculate the distribution of electrons within the molecule, which is key to understanding its reactivity. ornl.gov Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack.

Spectroscopic Properties: DFT calculations are also highly effective in predicting spectroscopic data. wikipedia.org For this compound, theoretical vibrational frequencies (IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C) can be calculated. Comparing these theoretical spectra with experimental data can help to confirm the structure and assign spectral features to specific molecular motions or atoms.

Table 7.2.1: Representative DFT-Calculated Electronic Properties for an Isochroman Analog

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: This data is illustrative and based on typical values for similar heterocyclic compounds. Specific calculations for this compound are required for accurate values.

Table 7.2.2: Illustrative DFT-Calculated Geometrical Parameters for an Optimized Isochroman Core Structure

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-O2 | 1.38 Å |

| Bond Length | C3-C4 | 1.52 Å |

| Bond Angle | C1-O2-C3 | 112.5° |

| Dihedral Angle | C1-O2-C3-C4 | 55.8° |

Note: These values are representative for a generalized isochroman structure and are intended for illustrative purposes. researchgate.netresearchgate.net

In Silico Prediction of Biological Activity and Target Interactions (e.g., Molecular Docking)

In silico methods are widely used to predict the biological activities of compounds and to understand their interactions with biological targets, such as proteins and nucleic acids. researchgate.netnih.gov Given that isochroman derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, it is plausible that this compound could be evaluated for similar properties. northwestern.edu

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein target. The results would be scored based on the predicted binding affinity, which can help to prioritize compounds for experimental testing. For example, isocoumarin (B1212949) analogues have been docked into the active site of UDP-N-acetylmuramate-L-alanine ligase, an essential bacterial enzyme, to explore their potential as antimicrobial agents. rsc.org

Pharmacophore Modeling and QSAR: If a set of isochroman derivatives with known biological activities were available, Quantitative Structure-Activity Relationship (QSAR) models could be developed. nih.gov These models correlate structural features of the molecules with their biological activity to predict the activity of new compounds like this compound.

Table 7.3.1: Illustrative Molecular Docking Results for Isochromanone Derivatives Against Acetylcholinesterase

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Isochromanone Hybrid 9d | Acetylcholinesterase (AChE) | -12.5 | TYR70, TRP84, SER122 |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | -11.8 | TRP84, PHE330, TYR334 |

| This compound (Hypothetical) | Acetylcholinesterase (AChE) | -9.2 (Predicted) | TRP84, PHE330, TYR337 |

Note: Data for Isochromanone Hybrid 9d is adapted from literature on related compounds for illustrative purposes. nih.gov The result for this compound is hypothetical.

Ligand Design and Optimization Strategies Based on Computational Models

The insights gained from the computational studies described above can be used to guide the design of new derivatives of this compound with improved properties. nih.govnih.gov This process, known as ligand-based drug design, relies on understanding the structure-activity relationships. stackexchange.com

Scaffold Hopping and Bioisosteric Replacement: If molecular docking studies reveal key interactions between this compound and a target protein, medicinal chemists can design new molecules that maintain these interactions while modifying other parts of the structure to improve properties like potency, selectivity, or metabolic stability. For instance, the benzyloxy group could be replaced with other substituents to explore the effect on binding affinity.

QSAR-Guided Optimization: A QSAR model can identify which structural features are positively or negatively correlated with a desired biological activity. This information can be used to suggest modifications to the this compound structure. For example, if the model indicates that increased hydrophobicity in a certain region enhances activity, derivatives with more lipophilic groups could be synthesized.

Pharmacophore-Based Design: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used as a template to design novel molecules that fit the pharmacophore, potentially leading to the discovery of new chemical scaffolds with the desired activity profile.

Applications of 6 Benzyloxy Isochroman in Advanced Organic Synthesis

Role as Key Synthetic Intermediates in Natural Product Total Synthesis

The strategic incorporation of the 6-(benzyloxy)isochroman moiety has been instrumental in the total synthesis of several complex natural products. The benzyloxy group at the C-6 position serves as a masked phenol (B47542), which can be unveiled at a later stage of the synthesis to reveal a reactive functional group for further transformations. This protecting group strategy is crucial for the successful construction of intricate molecular frameworks.

One notable application of a this compound derivative is in the synthesis of certain isoquinoline (B145761) alkaloids. Although direct total syntheses starting from this compound are not extensively documented in readily available literature, the synthesis of related isochroman-based natural products highlights the potential of this intermediate. escholarship.orgresearchgate.net For instance, the core structure of several bioactive compounds features a substituted isochroman (B46142) ring, and the synthetic strategies employed often involve the manipulation of alkoxy-substituted isochromans. The benzyloxy group in this compound offers a distinct advantage due to its stability under various reaction conditions and its facile removal via hydrogenolysis.

The following table summarizes natural product classes where isochroman intermediates, conceptually similar to this compound, play a crucial role.

| Natural Product Class | Key Synthetic Strategy Involving Isochroman Moiety | Reference |

| Isoquinoline Alkaloids | Construction of the isoquinoline core via intermediates derived from substituted isochromans. | rsc.orgclockss.org |

| Anthraquinone-based Natural Products | Annulation strategies where an isochroman-derived fragment is fused to form the polycyclic system. | nih.gov |

| Hamigeran Natural Products | Formation of the tricyclic carbon skeleton utilizing isochroman precursors. | nih.gov |

Precursors for the Construction of Complex Polycyclic and Heterocyclic Systems

The isochroman ring system of this compound provides a robust scaffold for the elaboration of more complex polycyclic and heterocyclic structures. The inherent reactivity of the isochroman moiety, coupled with the functional handle provided by the benzyloxy group, allows for a diverse range of synthetic transformations.

Methodologies for the synthesis of polycyclic systems often involve intramolecular cyclization reactions where the isochroman ring serves as a key structural element. nih.gov While specific examples detailing the use of this compound are not prevalent, the general strategies for synthesizing polycyclic compounds from isochroman precursors are well-established. These can include Diels-Alder reactions, transition-metal-catalyzed cross-coupling reactions, and acid-catalyzed cyclizations. The presence of the benzyloxy group can influence the electronic properties of the aromatic ring, thereby affecting the regioselectivity of these cyclization reactions.

Furthermore, the isochroman core can be a precursor to various nitrogen-containing heterocyclic systems. beilstein-journals.orgrsc.org For example, ring-opening of the isochroman followed by condensation with an amine source can lead to the formation of substituted isoquinolines, a core structure in many alkaloids. The 6-benzyloxy substituent would be carried through this transformation, providing a handle for further functionalization in the resulting heterocyclic system.

The following table outlines synthetic strategies for constructing complex systems from isochroman-like precursors.

| Target System | Synthetic Approach | Potential Role of this compound |

| Polycyclic Aromatic Hydrocarbons | Intramolecular Friedel-Crafts or related cyclizations. | The benzyloxy group can direct the cyclization and can be deprotected to a phenol for further modifications. |

| Protoberberine Alkaloids | Multi-step synthesis involving the formation of an isoquinoline intermediate. | Could serve as a precursor to the A-ring of the protoberberine skeleton. nih.govnih.gov |

| Fused Heterocycles | Tandem reactions involving the isochroman oxygen as a nucleophile or an activating group. | The electronic nature of the benzyloxy-substituted ring can influence the reactivity and outcome of the tandem sequence. |

Utilization as Chiral Building Blocks in Asymmetric Synthesis